tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the empirical formula C21H32BClN2O5 . It has a molecular weight of 438.75 .
Molecular Structure Analysis
The structure of this compound has been confirmed by various methods including FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was determined by X-ray diffraction and calculated using density functional theory (DFT) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string isCC(C)(C)OC(=O)N1CCC(COc2cnc(Cl)c(c2)B3OC(C)(C)C(C)(C)O3)C1
.
Scientific Research Applications
Palladium-Catalyzed Coupling Reactions
One notable application involves palladium-catalyzed coupling reactions with arylboronic acids. A study described the preparation of tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which underwent coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the utility of such compounds in constructing complex molecular architectures (Wustrow & Wise, 1991).
Intermediate in Biologically Active Compounds Synthesis
The compound has been identified as an important intermediate in the synthesis of biologically active molecules, such as crizotinib. A detailed synthesis procedure using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material leading to the formation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was reported, highlighting its role in drug development processes (Kong et al., 2016).
Asymmetric Synthesis of Pyrrolidines
Another research application involves asymmetric synthesis techniques. For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcased the compound's contribution to the efficient synthesis of chiral pyrrolidines, which are valuable in pharmaceutical chemistry (Chung et al., 2005).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BClN2O5/c1-19(2,3)28-18(26)25-9-8-14(12-25)13-27-15-10-16(17(23)24-11-15)22-29-20(4,5)21(6,7)30-22/h10-11,14H,8-9,12-13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZFPYJLHWLHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OCC3CCN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674061 | |
Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1262133-83-4 | |
Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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